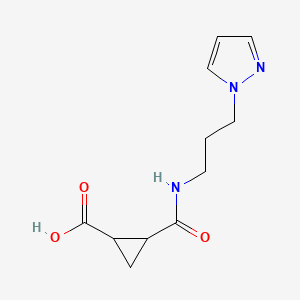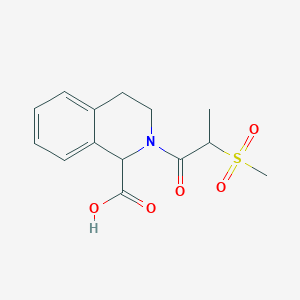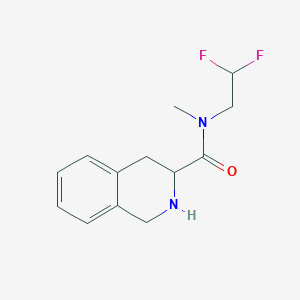![molecular formula C9H12N2O4S B6648102 2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6648102.png)
2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for further chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole can then be functionalized with the appropriate side chains through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the thiazole ring or other functional groups.
Substitution: Substitution reactions can introduce new substituents onto the thiazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized thiazole derivatives, reduced thiazole derivatives, and substituted thiazole derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring and carboxylic acid group make it a versatile intermediate for various chemical reactions.
Biology: In biological research, 2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid can be used to study enzyme inhibition, receptor binding, and other biological processes. Its structural similarity to other biologically active compounds makes it a valuable tool for drug discovery and development.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets and modulate biological processes makes it a candidate for therapeutic use.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact molecular pathways involved would depend on the biological context and the specific derivatives formed from this compound.
相似化合物的比较
2-Methoxypropanoic Acid: Similar in structure but lacks the thiazole ring.
1,3-Thiazole-4-carboxylic Acid: Similar but without the methoxypropanoylamino group.
2-Methoxypropanoyl Chloride: Similar functional group but different core structure.
Uniqueness: 2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its combination of the thiazole ring and the methoxypropanoylamino group, which provides it with distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
2-[(2-methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-5(15-2)8(12)10-3-7-11-6(4-16-7)9(13)14/h4-5H,3H2,1-2H3,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMZQTZVGBVZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Methoxypropanoylamino)methyl]benzoic acid](/img/structure/B6648028.png)

![3-[(1-Hydroxycyclohexanecarbonyl)amino]propanoic acid](/img/structure/B6648053.png)
![3-[(5-ethyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B6648069.png)

![2-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6648082.png)
![2-[(4-Acetylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6648088.png)
![2-[(5-Methylsulfanylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B6648090.png)
![2-Methyl-5-[[methyl(propanoyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6648100.png)
![5-[(2-Methoxypropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B6648110.png)
![[1-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648130.png)
![[1-[[5-(Methoxymethyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648138.png)
![2-[(2-Cycloheptylacetyl)-methylamino]acetic acid](/img/structure/B6648139.png)

